

An In-depth Technical Guide to Periodic Acid-Schiff (PAS) Staining

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Compound of Interest

Compound Name: Periodate

Cat. No.: B1199274

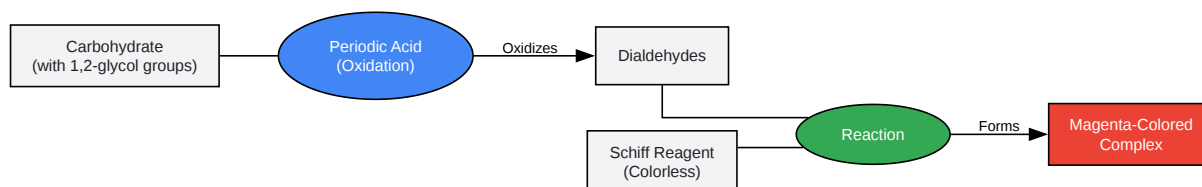
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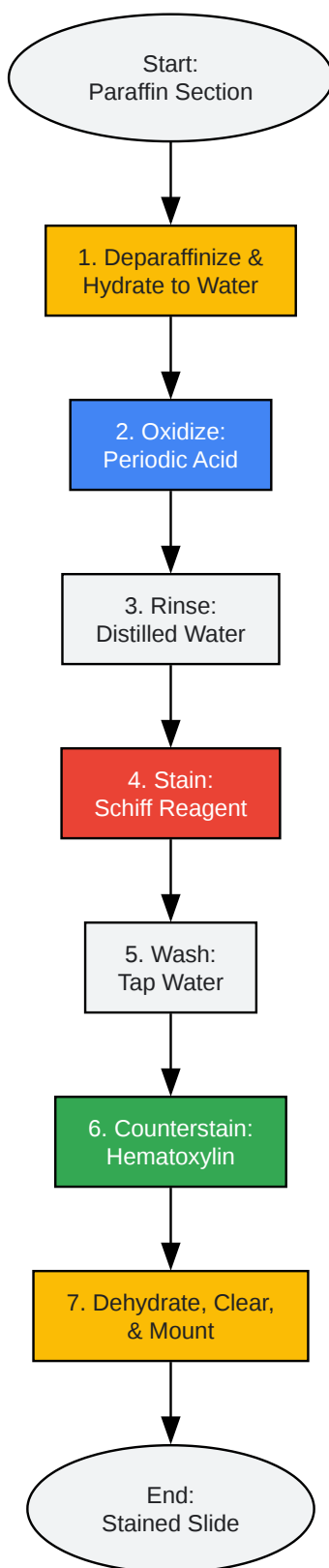
Introduction

Periodic acid-Schiff (PAS) staining is a cornerstone histochemical technique widely employed in pathology and research to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules like glycoproteins, glycolipids, and mucins within tissue samples.[1][2][3][4] Its robust and reproducible nature makes it an invaluable tool for visualizing the presence and distribution of these substances, aiding in the diagnosis of various medical conditions and advancing scientific investigation.[2][5] The stain is particularly useful for highlighting glycogen deposits, basement membranes, and the cell walls of fungi.[2][3][5] The technique can be applied to formalin-fixed, paraffin-embedded tissues, as well as frozen tissue sections.[1][6]

Principle of the Reaction

The PAS staining method is based on a two-step chemical reaction. The first step involves the oxidation of specific carbohydrate components by periodic acid. Periodic acid selectively oxidizes 1,2-glycols and their amino- or alkylamino-derivatives into aldehydes.[2][3][7] The second step is the detection of these newly formed aldehydes by the Schiff reagent, a colorless solution of basic fuchsin that has been treated with sulfurous acid. The Schiff reagent reacts with the aldehydes to form a bright magenta-colored complex, visually marking the location of the target carbohydrates.[1][2][3][6] A counterstain, such as hematoxylin, is often used to stain the cell nuclei blue, providing contrast to the magenta PAS-positive structures.[1]





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